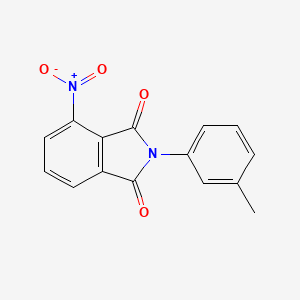

2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione is a synthetic compound that belongs to the class of isoindoline-1,3-diones. This compound has been extensively studied for its pharmacological properties and has shown promising results in various scientific research applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Methods

Research has explored various methods for synthesizing isoindole-1,3-dione derivatives, including 2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione. Conventional and microwave-assisted reactions have been used for efficient synthesis of related compounds (Sena et al., 2007). Additionally, solvent-free synthesis has been employed for creating new chalcone derivatives of similar compounds (Ahamed et al., 2021).

Characterization Techniques

Structural and vibrational analysis of isoindole-1,3-dione derivatives have been conducted using techniques such as NMR spectroscopy and crystallography (Franklin et al., 2011).

Biological and Chemical Properties

Photophysical Properties

Studies have investigated the solvatochromic behavior, dipole moments, and photophysical properties of isoindole-1,3-dione derivatives, which could be relevant for applications in materials science (Akshaya et al., 2016).

Xanthine Oxidase Inhibition

Research has evaluated the xanthine oxidase inhibitory properties of isoindole-1,3-dione derivatives, which could have implications in medical research (Gunduğdu et al., 2020).

Applications in Material Science

- Novel Syntheses and Structures: Novel synthesis methods and crystal structures of isoindole-1,3-dione derivatives have been explored, contributing to the field of organic chemistry and materials science (Anouar et al., 2019).

Mecanismo De Acción

Target of Action

Isoindolines and isoindoline-1,3-dione derivatives have been found to modulate the dopamine receptor d3 , suggesting a potential application as antipsychotic agents .

Mode of Action

Isoindoline derivatives have been shown to interact with key amino acid residues at the allosteric binding site of the dopamine receptor d2 . This interaction could potentially alter the receptor’s function, leading to changes in downstream signaling pathways .

Biochemical Pathways

The interaction with dopamine receptors suggests that it may influence dopaminergic signaling pathways, which play crucial roles in various neurological processes, including mood regulation and motor control .

Pharmacokinetics

In silico analysis of similar isoindoline derivatives has been used to predict their affinities and some pharmacokinetic parameters .

Result of Action

Isoindoline derivatives have shown potential in the treatment of various conditions, including parkinson’s disease . One of the compounds tested in a Parkinsonism mouse model was found to revert Parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine .

Propiedades

IUPAC Name |

2-(3-methylphenyl)-4-nitroisoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2O4/c1-9-4-2-5-10(8-9)16-14(18)11-6-3-7-12(17(20)21)13(11)15(16)19/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHFIIHIVDQMYKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-methylphenyl)-4-nitro-1H-isoindole-1,3(2H)-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-methoxy-3-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide](/img/structure/B2414172.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-methyl-3-[2-methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanamide](/img/structure/B2414173.png)

![N-benzyl-2-(8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)acetamide](/img/structure/B2414175.png)

![2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-5-((4-methylbenzyl)thio)-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2414177.png)

![methyl 4-(2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamido)benzoate](/img/structure/B2414178.png)

![N-(1-Cyanocyclohexyl)-2-[3-(2-hydroxycyclopentyl)morpholin-4-yl]-N-methylacetamide](/img/structure/B2414181.png)

![(4Ar,7aS)-4a,5,7,7a-tetrahydro-1H-furo[3,4-d]pyrimidine-2,4-dione](/img/structure/B2414182.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(4-fluorophenyl)piperazin-1-yl)ethyl)-N2-(3-methoxypropyl)oxalamide](/img/structure/B2414189.png)

![N-(3-{[3-(2-cyanophenoxy)-2-(2,5-dimethoxyphenyl)-4-oxoazetidin-1-yl]methyl}phenyl)cyclopropanecarboxamide](/img/structure/B2414193.png)